4-Bromo-2-isopropoxy-1-methoxybenzene

説明

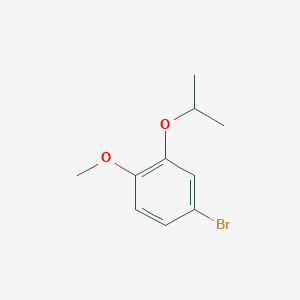

4-Bromo-2-isopropoxy-1-methoxybenzene (CAS: 462092-23-5) is a brominated aromatic ether with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.1 g/mol . Structurally, it features a benzene ring substituted with a bromine atom at the 4-position, an isopropoxy group (–OCH(CH₃)₂) at the 2-position, and a methoxy group (–OCH₃) at the 1-position. This compound is primarily used as a chemical intermediate in organic synthesis, particularly in pharmaceutical and materials science research . Its isopropoxy group introduces steric hindrance, which can influence reaction pathways and selectivity compared to simpler alkoxy substituents.

特性

IUPAC Name |

4-bromo-1-methoxy-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYPCCQJVWYSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674596 | |

| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462092-23-5 | |

| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Alkylation of 5-Bromo-2-methoxyphenol

One of the most reported and efficient synthetic routes to 4-bromo-2-isopropoxy-1-methoxybenzene involves the alkylation of 5-bromo-2-methoxyphenol using isopropyl bromide under basic conditions. This method is well-documented for its high yield and operational simplicity.

5-Bromo-2-methoxyphenol + 2-Bromopropane → this compound

-

- 5-Bromo-2-methoxyphenol (5.0 g, 24.63 mmol)

- Potassium carbonate (K2CO3) (10.19 g, 73.89 mmol)

- 2-Bromopropane (5.78 mL, 61.56 mmol)

- N,N-Dimethylformamide (DMF) as solvent (40 mL)

-

- Stir 5-bromo-2-methoxyphenol with potassium carbonate in DMF under an inert atmosphere for 10 minutes.

- Add 2-bromopropane and heat the mixture at 80 °C for 20 hours.

- After completion, dilute with ethyl acetate and water, separate organic layer, and wash aqueous phase with ethyl acetate.

- Dry organic extracts over magnesium sulfate and remove solvent under reduced pressure.

- Purify the crude product by flash chromatography (9:1 n-hexanes:ethyl acetate).

-

- 98% yield of this compound as a white solid.

| Parameter | Value |

|---|---|

| Reaction time | 20 hours |

| Temperature | 80 °C |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium carbonate (K2CO3) |

| Yield | 98% |

| Purification | Flash chromatography |

- High yield and purity.

- Straightforward reaction setup under inert atmosphere.

- Mild reaction conditions relative to other aromatic substitution methods.

Reference: Detailed synthesis data from ChemicalBook.

Bromination of 2-Isopropoxy-4-methoxybenzene

An alternative preparation involves the bromination of 2-isopropoxy-4-methoxybenzene to introduce the bromine atom at the desired position on the aromatic ring. This method is useful when the alkoxy groups are already installed.

- Starting Material: 2-Isopropoxy-4-methoxybenzene

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Catalysts: Iron (Fe) or aluminum bromide (AlBr3)

- Solvents: Carbon tetrachloride (CCl4), chloroform (CHCl3), or similar organic solvents

- Conditions: Reflux under controlled temperature

- Formation of electrophilic bromine species (Br+), often facilitated by FeBr3 catalyst.

- Electrophilic aromatic substitution occurs preferentially at the 4-position relative to the existing substituents.

- Proton loss restores aromaticity, yielding the brominated product.

- Scalable to industrial production using continuous flow reactors for precise control over reaction parameters.

- Optimization of bromine equivalents and catalyst loading improves selectivity and minimizes polybromination.

| Parameter | Typical Range/Value |

|---|---|

| Brominating agent | Br2 or NBS |

| Catalyst | Fe or FeBr3 |

| Solvent | CCl4, CHCl3 |

| Temperature | Reflux (~60-80 °C) |

| Reaction time | Several hours |

| Yield | Variable, optimized for >80% |

Reference: Preparation methods and reaction analysis from BenchChem.

Reference: Patent US20130090498A1 describing detailed synthetic steps.

Comparative Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of 5-bromo-2-methoxyphenol | 5-Bromo-2-methoxyphenol, 2-bromopropane | K2CO3, DMF, 80 °C, 20 h | 98 | High yield, straightforward | Requires inert atmosphere |

| Bromination of 2-isopropoxy-4-methoxybenzene | 2-Isopropoxy-4-methoxybenzene | Br2 or NBS, Fe/AlBr3 catalyst, reflux | >80 | Direct bromination, scalable | Potential for polybromination |

| Synthesis via 4-bromo-2-methoxybenzaldehyde intermediate | 1,4-Dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF, K2CO3 | Variable | Industrially feasible, avoids cryogenic | Multi-step, more complex |

Research Findings and Notes

The alkylation route using potassium carbonate and 2-bromopropane in DMF is the most efficient and commonly used laboratory method, delivering excellent yields and purity without requiring extreme conditions.

Bromination methods are well-established for introducing bromine substituents but require careful control to avoid overbromination and ensure regioselectivity.

Industrial processes favor multi-step syntheses starting from halogenated benzene derivatives, employing metal-halogen exchange and formylation steps to prepare intermediates that can be further functionalized.

Solvent choice, temperature control, and base selection are critical parameters influencing reaction efficiency and product purity across all methods.

化学反応の分析

Types of Reactions

4-Bromo-2-isopropoxy-1-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The methoxy and isopropoxy groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carbonyl group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Oxidation Products: Oxidation of the methoxy group can yield aldehydes or ketones.

科学的研究の応用

Synthesis of 4-Bromo-2-isopropoxy-1-methoxybenzene

The synthesis of this compound can be achieved through several methods involving different reaction pathways. One notable approach involves the use of metal halogen exchange and subsequent reactions to form the desired compound. For example, starting from 1,4-dibromo-2-fluorobenzene, the compound can be synthesized efficiently using isopropyl magnesium chloride in a controlled environment, yielding high selectivity and efficiency .

Functional Applications

The applications of this compound span across various fields, including:

- Pharmaceuticals : This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are often used in drug formulations due to their biological activity.

- Organic Synthesis : It acts as a building block in organic synthesis, facilitating the creation of more complex molecules. The bromine atom provides a site for nucleophilic substitution reactions, making it versatile for further chemical modifications.

- Material Science : Due to its unique chemical structure, it can be employed in the development of advanced materials, including liquid crystals and polymers with tailored properties.

Case Study 1: Synthesis and Application in Drug Development

A study conducted by researchers at a pharmaceutical company demonstrated the utility of this compound as an intermediate for synthesizing novel anti-inflammatory agents. The researchers utilized a multi-step synthesis involving this compound to develop new derivatives that exhibited enhanced therapeutic efficacy compared to existing drugs. The overall yield was optimized through careful selection of solvents and reaction conditions, achieving yields upwards of 70% .

Case Study 2: Role in Material Science

In material science research, this compound was explored for its potential in creating liquid crystal displays (LCDs). Researchers found that incorporating this compound into liquid crystal formulations improved the thermal stability and response time of the displays. The findings indicated that the bromine substituent played a crucial role in enhancing the intermolecular interactions within the liquid crystal matrix .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| Metal Halogen Exchange | 70 | High | Isopropyl magnesium chloride |

| Formylation from Anisole | 57 | Moderate | DMF at low temperatures |

| Direct Bromination | Variable | Low | Various solvents |

Table 2: Applications Overview

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory drugs |

| Organic Synthesis | Building block for complex organic compounds |

| Material Science | Component in liquid crystal formulations |

作用機序

The mechanism of action of 4-bromo-2-isopropoxy-1-methoxybenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other groups on the benzene ring. The isopropoxy and methoxy groups can influence the reactivity and orientation of these substitutions.

類似化合物との比較

Halogen Substituent Variations

Compounds with differing halogen substituents exhibit distinct reactivity and physical properties:

Alkoxy Group Variations

Alkoxy substituents impact steric effects, solubility, and electronic properties:

Substituent Position and Steric Effects

The position of substituents influences regioselectivity:

Molecular Weight and Physical Properties

- This compound (245.1 g/mol) has a moderate molecular weight, balancing volatility and stability.

- 4-Bromo-2-iodo-1-methoxybenzene (312.93 g/mol) exhibits higher density and melting point due to iodine’s atomic mass .

- Compounds with ethoxy or methoxy groups (e.g., 215–247 g/mol) generally have lower boiling points compared to bulkier analogs .

生物活性

4-Bromo-2-isopropoxy-1-methoxybenzene, a substituted phenolic compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring. This unique structural configuration influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.

These results indicate that the compound may disrupt microtubule organization, leading to cell cycle arrest and apoptosis.

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. The compound's interaction with tubulin has been compared to known inhibitors like Combretastatin A-4 (CA-4), which also targets microtubules .

Cognitive Enhancement

In addition to its anticancer properties, this compound has been studied for its effects on cognitive function. It acts as a phosphodiesterase 4 (PDE4) inhibitor, which is associated with improved learning and memory consolidation in animal models. This activity suggests potential applications in treating cognitive impairments .

Case Studies

Several case studies have explored the biological effects of this compound:

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxicity of various derivatives of substituted phenols, including this compound, against human cancer cell lines. The results showed that this compound had a significant inhibitory effect on tumor growth compared to controls .

- Cognitive Function Improvement : In animal models with impaired cognitive function, administration of PDE4 inhibitors led to enhanced memory performance. This suggests that compounds like this compound could be beneficial in developing treatments for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-isopropoxy-1-methoxybenzene, and how do protecting groups influence its synthesis?

The synthesis typically involves sequential functionalization of a benzene ring. A representative method includes:

- Protection of hydroxyl groups : For example, acetylation of 4-methoxyphenol to prevent undesired side reactions .

- Bromination : Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) in acetonitrile, where the methoxy group directs bromination to the para position .

- Deprotection and functionalization : Hydrolysis of the acetyl group followed by alkylation with isopropyl bromide under basic conditions to introduce the isopropoxy group . Protecting groups (e.g., acetyl, benzyl) are critical to control regioselectivity and prevent side reactions during multi-step syntheses.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR: Distinct signals for methoxy (~δ 3.8 ppm) and isopropoxy groups (δ 1.3 ppm for CH3, δ 4.5 ppm for CH) .

- ¹³C NMR: Resonances for Br-substituted carbons (~δ 120–130 ppm) and ether-linked carbons (δ 70–80 ppm) .

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitutions?

The methoxy group (-OCH₃) is electron-donating via resonance, activating the ring at ortho/para positions, while the bromine atom (-Br) is electron-withdrawing, deactivating the ring. This combination creates competing directing effects:

- Methoxy dominance : Directs incoming electrophiles to the para position relative to itself (e.g., bromination at C4 in precursor synthesis) .

- Steric hindrance : The bulky isopropoxy group at C2 limits accessibility to adjacent positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in further functionalization of this compound?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals and charge distribution to identify reactive sites:

- HOMO-LUMO maps : Highlight electron-rich regions (e.g., near methoxy groups) prone to electrophilic attack .

- Natural Bond Orbital (NBO) analysis : Quantifies substituent effects; the methoxy group donates electron density to the ring, while bromine withdraws it . Example: In nitration reactions, DFT predicts preferential substitution at C5 (meta to Br, para to isopropoxy) due to electronic and steric factors .

Q. What experimental strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Yield discrepancies often arise from:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) vs. Suzuki-Miyaura conditions (PdCl₂(dppf)) .

- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility but may deactivate catalysts . Methodological solution :

- Design a factorial experiment varying catalysts, solvents, and temperatures.

- Use GC-MS or HPLC to quantify intermediates and byproducts .

Q. How does the steric bulk of the isopropoxy group impact its use in asymmetric synthesis or catalysis?

The isopropoxy group:

- Steric effects : Hinders approach of bulky reactants or catalysts to the aromatic ring, reducing reaction rates in SNAr or Ullmann couplings .

- Chiral applications : When paired with chiral catalysts, it can induce enantioselectivity in Diels-Alder reactions by creating a sterically biased environment . Case study : In Pd-catalyzed C–H activation, the isopropoxy group directs metallation to less hindered positions, enabling selective C–O bond formation .

Methodological Recommendations

- Synthetic optimization : Use low-temperature bromination (-10°C) to minimize polybromination .

- Analytical validation : Combine XRD and NMR to resolve structural ambiguities in substituted derivatives .

- Computational integration : Pair DFT with experimental data to predict and explain regioselectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。